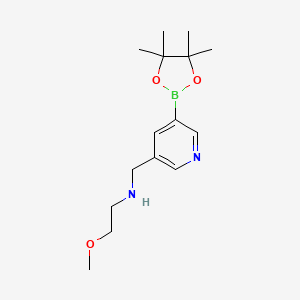
5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester
Overview
Description
Synthesis Analysis
Boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Analytical Strategies for Reactive Pinacolboronate Esters
Pinacolboronate esters, including compounds similar to "5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester," are highly reactive, making their analysis challenging due to facile hydrolysis. An innovative approach utilizing non-aqueous and aprotic diluents along with reversed-phase separation using highly basic mobile phases (pH 12.4) with an ion pairing reagent was developed to stabilize and adequately analyze these esters, demonstrating the compound's analytical complexity and the methods to address it (Zhong et al., 2012).
Synthesis and Suzuki Coupling
The synthesis of "this compound" and its derivatives involves key steps that highlight its application in the efficient creation of complex molecules. For instance, the synthesis of certain boronic acids, which are critical intermediates in pharmaceutical development, showcases the utility of pinacolboronate esters in forming highly selective and effective compounds. This process includes steps such as in situ protection of amines, metal-halogen exchange, and trapping with boronic esters, illustrating the compound's role in facilitating high-yield and high-purity synthesis processes (Patel et al., 2016).
Applications in Organic Synthesis
Research on "this compound" extends to its application in the synthesis of various organic compounds. For example, its use in the synthesis of 3-pyridylboronic acid and its pinacol ester, as well as the application of 3-pyridylboronic acid in Suzuki coupling to prepare complex molecules like 3-pyridin-3-ylquinoline, highlights its versatility in organic chemistry. Such applications underscore the compound's importance in constructing pyridine derivatives, which are valuable in multiple scientific and medicinal contexts (Li et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway for forming carbon–carbon bonds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of reaction of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . This reaction involves the transfer of an organic group from boron to palladium, facilitated by the boronic ester. The compound interacts with enzymes such as palladium catalysts, which are crucial for the transmetalation step in the coupling reaction . Additionally, this compound can form complexes with proteins and other biomolecules, influencing their stability and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic esters can affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . The interaction of this compound with cellular proteins can also impact gene expression by modifying transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, depending on the context of the reaction . For example, in the Suzuki–Miyaura coupling reaction, the boronic ester facilitates the transfer of an organic group to palladium, a key step in the formation of carbon-carbon bonds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is relatively stable under mild conditions but can undergo hydrolysis and degradation under certain conditions, such as changes in pH . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell signaling pathways and metabolic processes . In vivo studies have also shown that the compound can accumulate in tissues over time, potentially leading to adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, toxic effects such as tissue damage and disruption of cellular function have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . Additionally, this compound can be metabolized through pathways involving oxidation and conjugation reactions, which are crucial for its clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within tissues can influence its activity and function, with potential implications for its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes. The activity and function of this compound can be influenced by its subcellular localization, with potential implications for its role in biochemical reactions and cellular function .
properties
IUPAC Name |
2-methoxy-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-18-11-13)9-17-6-7-19-5/h8,10-11,17H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAZHVMVJNQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725474 | |
| Record name | 2-Methoxy-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919347-14-1 | |
| Record name | N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919347-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)
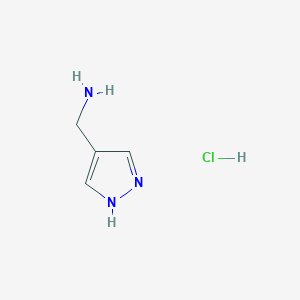
![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)
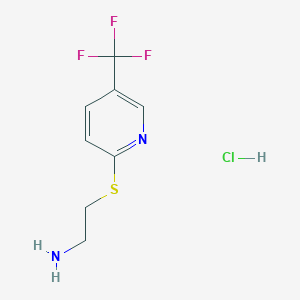
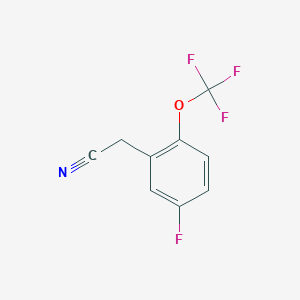
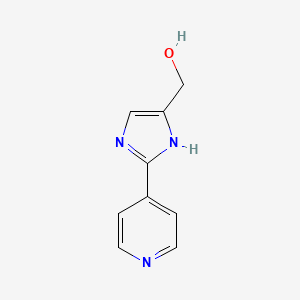
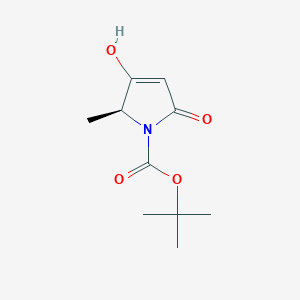
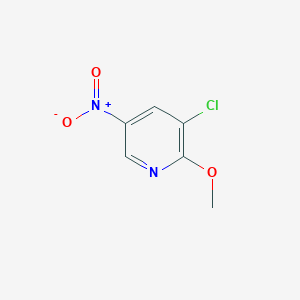
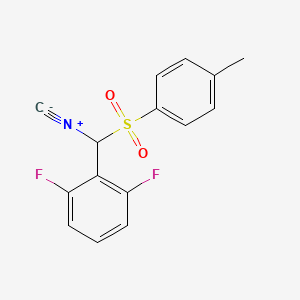
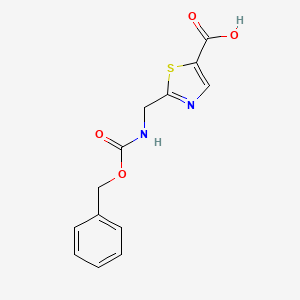
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
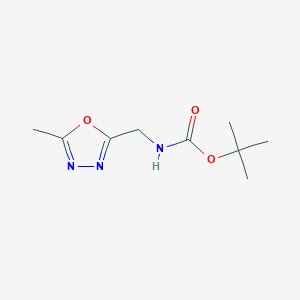
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)